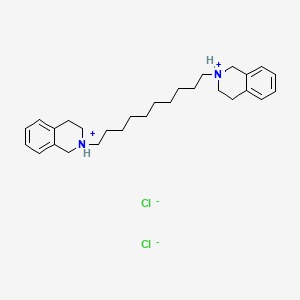
1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride is a chemical compound with the molecular formula C28H42Cl2N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride typically involves the reaction of 1,10-dibromodecane with tetrahydroisoquinoline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by tetrahydroisoquinoline groups. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,10-Bis(pyridinium)decane: An acetylcholinesterase inhibitor with similar structural features.
1,10-Bis(4-nitrophenoxy)decane: A compound with different functional groups but similar decane backbone.
Uniqueness
1,10-Bis(N-tetrahydroisoquinolyl)decane dihydrochloride is unique due to its tetrahydroisoquinoline groups, which impart specific chemical and biological properties. These groups can enhance the compound’s binding affinity to certain targets and influence its reactivity in various chemical reactions.
Properties
CAS No. |
63732-05-8 |
|---|---|
Molecular Formula |
C28H42Cl2N2 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[10-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)decyl]-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C28H40N2.2ClH/c1(3-5-11-19-29-21-17-25-13-7-9-15-27(25)23-29)2-4-6-12-20-30-22-18-26-14-8-10-16-28(26)24-30;;/h7-10,13-16H,1-6,11-12,17-24H2;2*1H |
InChI Key |
SURACZAHQDTAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CC2=CC=CC=C21)CCCCCCCCCC[NH+]3CCC4=CC=CC=C4C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















